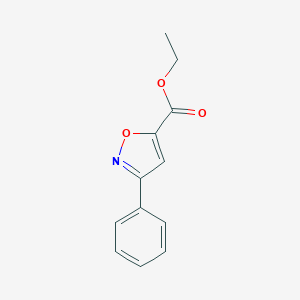

Ethyl 3-phenylisoxazole-5-carboxylate

Vue d'ensemble

Description

Méthodes De Préparation

Ethyl 3-phenylisoxazole-5-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of an appropriate aldoxime with a substituted alkyne in the presence of alkyl nitrite . The reaction conditions typically include the use of ethyl methyl ketone as a solvent and the reaction is carried out at room temperature. Another method involves the use of 2,2’-azobis(isobutyronitrile), iodine, and tetrabutylammonium periodite in dichloromethane under visible-light irradiation . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.

Analyse Des Réactions Chimiques

Cycloaddition Reactions

The isoxazole ring participates in (3 + 2) and (2 + 4) cycloadditions due to its electron-deficient nature:

-

Example : Reaction with 2,3-dimethylbuta-1,3-diene yields tetrahydro-1,2-benzisoxazole derivatives via (2 + 4) cycloaddition. Subsequent elimination of NO₂ and CO₂Et groups produces dihydro derivatives .

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 2,3-Dimethylbuta-1,3-diene | Reflux in organic solvent | Tetrahydro-1,2-benzisoxazole (e.g., 3 ) | 80–85% |

Functional Group Transformations

The ester group undergoes hydrolysis and nucleophilic substitution:

-

Hydrolysis : Treatment with aqueous acids or bases converts the ester to 3-phenylisoxazole-5-carboxylic acid. This reaction is pH-sensitive, with the ester group being more stable than alkoxy substituents under acidic conditions .

-

Amidation : Reacts with amines (e.g., aniline) under coupling agents like DCC/DMAP to form amide derivatives .

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ester hydrolysis | 6 N HCl, reflux | 3-Phenylisoxazole-5-carboxylic acid | 70–78% | |

| Amide formation | DCC, DMAP, aniline | 3-Phenylisoxazole-5-carboxanilide | 85–90% |

Ring Modifications via Lithiation

The isoxazole ring undergoes directed lithiation at the 4-position, enabling the introduction of electrophiles:

-

Lithiation : Treatment with n-butyllithium generates a lithio intermediate, which reacts with CO₂, methyl iodide, or iodine to yield 4-substituted derivatives .

| Electrophile | Product | Yield | Source |

|---|---|---|---|

| CO₂ | 3-Phenylisoxazole-4,5-dicarboxylic acid | 80% | |

| CH₃I | 3-Phenyl-4-methylisoxazole-5-carboxylate | 74% | |

| I₂ | 3-Phenyl-4-iodoisoxazole-5-carboxylate | 73% |

Microwave-Assisted Functionalization

Microwave irradiation enhances reaction efficiency in synthetic pathways:

-

Nitrile Oxide Cycloaddition : Reacts with nitrile oxides under microwave conditions to form 3,5-disubstituted isoxazoles without metal catalysts .

| Dipolarophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitrile oxide | Microwave, 100°C, 20 min | 3,5-Disubstituted isoxazole (e.g., 23 ) | 95% |

Structural and Crystallographic Data

X-ray diffraction studies confirm the planar isoxazole ring and dihedral angles between substituents . Key parameters include:

Applications De Recherche Scientifique

Chemistry

Ethyl 3-phenylisoxazole-5-carboxylate serves as a versatile building block in organic synthesis. It is utilized to create more complex molecules, including pharmaceuticals and agrochemicals. The compound's ability to undergo various reactions—such as oxidation, reduction, and substitution—makes it valuable for synthesizing derivatives with tailored properties .

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties: Studies have shown that the compound possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This potential makes it a candidate for developing new antimicrobial agents .

- Antioxidant Activity: The compound has been evaluated for its ability to scavenge free radicals, suggesting its potential use in antioxidant therapies .

- PPARγ Agonism: this compound has demonstrated agonistic activity towards peroxisome proliferator-activated receptor gamma (PPARγ), which is crucial in regulating glucose and lipid metabolism. This property indicates its potential application in treating metabolic disorders such as diabetes .

| Compound | Activity Type | EC₅₀ (μM) | Reference |

|---|---|---|---|

| This compound | PPARγ Agonist | TBD | |

| Phenylthiazole derivative | PPARγ Agonist | 0.75 ± 0.20 | |

| Methyl 4-amino-3-phenylisothiazole derivative | Antimicrobial | TBD |

Case Study 1: PPARγ Activation

A study synthesized various phenylisoxazole derivatives, including this compound, to evaluate their effects on PPARγ activation. The results indicated that certain derivatives could effectively activate PPARγ, suggesting potential applications in metabolic regulation .

Case Study 2: Antimicrobial Evaluation

Another research effort focused on the antimicrobial properties of this compound. The findings demonstrated significant antibacterial activity against a range of pathogens, indicating its potential as a therapeutic agent in infectious diseases .

Mécanisme D'action

The mechanism of action of ethyl 3-phenylisoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Ethyl 3-phenylisoxazole-5-carboxylate can be compared with other similar compounds such as:

- Ethyl 5-phenylisoxazole-3-carboxylate

- Methyl 5-phenylisoxazole-3-carboxylate

- Ethyl 5-(trifluoromethyl)-3-phenylisoxazole-4-carboxylate

These compounds share similar structural features but differ in their substituents and specific properties. This compound is unique due to its specific substitution pattern and the resulting chemical and biological properties.

Activité Biologique

Ethyl 3-phenylisoxazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, mechanisms of action, and relevant case studies.

This compound (CAS Number: 13599-24-1) has the molecular formula and a molecular weight of 217.22 g/mol. The compound can be synthesized through various methods, including the reaction of aldoximes with substituted alkynes in the presence of alkyl nitrites .

Synthesis Overview

Biological Activities

This compound exhibits a range of biological activities:

1. Antimicrobial Properties

Research indicates that this compound has potential antimicrobial effects, making it a candidate for further studies in developing new antimicrobial agents.

2. Antiviral Activity

Studies have explored its antiviral properties, suggesting that it may inhibit viral replication through specific molecular interactions.

3. Antioxidant Effects

In vitro studies have shown that derivatives of isoxazoles, including this compound, exhibit significant antioxidant activity, which could be beneficial in combating oxidative stress-related diseases .

4. Other Pharmacological Activities

Isoxazole derivatives are known for their broad pharmacological spectrum, including anti-inflammatory, anticonvulsant, and anti-tumor activities. This compound may share these properties due to its structural similarities with other biologically active isoxazoles .

The biological effects of this compound are mediated through its interaction with various molecular targets, including:

- Enzymes : The compound may modulate enzyme activity by binding to active sites or allosteric sites.

- Receptors : It can interact with specific receptors involved in signaling pathways related to inflammation and cell proliferation.

The precise mechanisms are still under investigation but suggest a multifaceted role in biochemical pathways .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound and related compounds:

- Antituberculous Activity : A study reported moderate bioactivity against Mycobacterium tuberculosis strains, indicating potential for development as an antituberculous agent .

- Antioxidant Studies : Research involving C. elegans and human fibroblasts demonstrated that certain isoxazole derivatives possess superior antioxidant capabilities compared to traditional antioxidants like quercetin .

- Pharmacological Screening : Various derivatives have been screened for their effects on NMDA receptors, showcasing their potential in treating neurological disorders .

Propriétés

IUPAC Name |

ethyl 3-phenyl-1,2-oxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-15-12(14)11-8-10(13-16-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYKADOXYAZEDNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NO1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10400794 | |

| Record name | ethyl 3-phenylisoxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13599-24-1 | |

| Record name | ethyl 3-phenylisoxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.